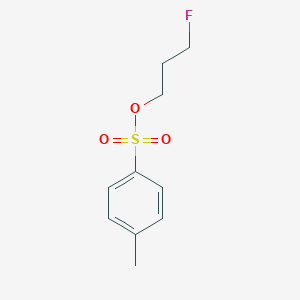

3-Fluoropropyl 4-methylbenzenesulfonate

Description

The exact mass of the compound 3-Fluoropropyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoropropyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropropyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCKJIAEKJWSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40422868 | |

| Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-68-5 | |

| Record name | 1-Propanol, 3-fluoro-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoroprop-1-yl toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Fluoropropyl 4-methylbenzenesulfonate (CAS 312-68-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoropropyl 4-methylbenzenesulfonate, a key reagent in organic synthesis, particularly for the introduction of the 3-fluoropropyl group in the development of novel pharmaceuticals and imaging agents.

Core Chemical and Physical Properties

3-Fluoropropyl 4-methylbenzenesulfonate, also known as 3-Fluoropropyl Tosylate, is an important building block in medicinal chemistry and materials science.[1] Its properties are summarized below.

| Property | Value |

| CAS Number | 312-68-5[1][2][3] |

| Molecular Formula | C₁₀H₁₃FO₃S[1][3][4] |

| Molecular Weight | 232.27 g/mol [1][3] |

| Alternate Names | 3-Fluoro-1-propanol 4-Methylbenzenesulfonate, 3-Fluoropropyl Tosylate, 1-Fluoro-3-tosyloxypropane[1] |

| Storage | Sealed in a dry environment at room temperature.[3] |

Safety and Handling Information

Proper handling of 3-Fluoropropyl 4-methylbenzenesulfonate is crucial for laboratory safety. The compound may cause allergic skin reactions and respiratory difficulties if inhaled. Always work in a well-ventilated area, preferably under a chemical hood, and use appropriate personal protective equipment (PPE).

| Hazard Class | GHS Pictogram | Hazard and Precautionary Statements |

| Skin Sensitization | GHS07 | H317: May cause an allergic skin reaction. |

| Respiratory Sensitization | GHS08 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Prevention | P261: Avoid breathing dust. P280: Wear protective gloves. | |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P341: IF INHALED: If breathing is difficult, remove person to fresh air and keep comfortable for breathing. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5] |

Applications in Research and Drug Development

3-Fluoropropyl 4-methylbenzenesulfonate is primarily utilized as a fluoropropylating agent in organic synthesis. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce the 3-fluoropropyl moiety into a wide range of molecules.

A significant application lies in the field of Positron Emission Tomography (PET) imaging. The radioactive isotope Fluorine-18 (¹⁸F) can be incorporated to synthesize ¹⁸F-labeled radiotracers.[6] For instance, derivatives of this compound are used to synthesize probes for imaging enzymes like inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases.[7]

Experimental Protocols

Synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate

This protocol describes a general method for the synthesis of the title compound from 3-fluoro-1-propanol and p-toluenesulfonyl chloride.

Materials:

-

3-fluoro-1-propanol

-

p-toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) (as a solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Round bottom flask and standard glassware

-

Separatory funnel

Procedure:

-

Dissolve 3-fluoro-1-propanol in dichloromethane in a round bottom flask and cool the solution to 0 °C in an ice bath.

-

Add pyridine (or triethylamine) to the solution.

-

Slowly add p-toluenesulfonyl chloride to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain pure 3-Fluoropropyl 4-methylbenzenesulfonate.

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis and a key reaction of 3-Fluoropropyl 4-methylbenzenesulfonate.

References

- 1. scbt.com [scbt.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. 312-68-5|3-Fluoropropyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 4. molbase.com [molbase.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-(18F)fluoropropyl 4-methylbenzenesulfonate | C10H13FO3S | CID 451322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoropropyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 3-fluoropropyl tosylate (CAS No. 312-68-5). This compound serves as a critical building block in organic synthesis, particularly for the introduction of a 3-fluoropropyl moiety in the development of novel pharmaceuticals and radiotracers.[1]

Core Physicochemical Properties

3-Fluoropropyl tosylate is a clear liquid at ambient temperature.[1][2] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental design and chemical modeling.

| Property | Value | Source(s) |

| CAS Number | 312-68-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃FO₃S | [1][2][3] |

| Molecular Weight | 232.27 g/mol | [1][2][3] |

| Physical Form | Clear Liquid | [1][2] |

| Boiling Point | 160 °C (at 2 Torr) | [1] |

| Density (Predicted) | ~1.2 g/cm³ | [1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); limited solubility in non-polar solvents (e.g., hexane). | [5] |

| Storage Conditions | Store sealed in a dry environment at room temperature. | [1] |

| Synonyms | 3-Fluoropropyl 4-methylbenzenesulfonate, 3-Fluoro-1-propanol p-toluenesulfonate, 1-Fluoro-3-tosyloxypropane | [1][2][3][4] |

Synthesis and Purification

The standard synthesis of 3-fluoropropyl tosylate involves the reaction of 3-fluoro-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of 3-Fluoropropyl Tosylate

-

Reaction Setup: To a solution of 3-fluoro-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

-

Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 10-15 minutes.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol. If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with cold water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 3-fluoropropyl tosylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure liquid product.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.4-7.8 ppm). The protons ortho to the sulfonyl group will appear as a doublet around 7.8 ppm, and the protons meta will appear as a doublet around 7.4 ppm.

-

Fluoropropyl Chain:

-

-CH₂-O-Ts: A triplet at approximately 4.2 ppm.

-

-CH₂-F: A triplet of doublets at approximately 4.5 ppm, due to coupling with both the adjacent methylene protons and the fluorine atom.

-

-CH₂-CH₂-CH₂-: A multiplet (quintet of doublets) around 2.1 ppm, showing coupling to the adjacent methylene groups and the fluorine atom.

-

-

Methyl Group: A singlet at approximately 2.4 ppm corresponding to the methyl protons of the tosyl group.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Four signals are expected in the aromatic region (127-145 ppm). The carbon bearing the methyl group (~145 ppm), the carbon attached to the sulfur atom (~133 ppm), and the two sets of ortho and meta carbons (~130 ppm and ~128 ppm).

-

Fluoropropyl Chain:

-

-CH₂-F: A doublet around 80-82 ppm, with a large one-bond C-F coupling constant.

-

-CH₂-O-Ts: A signal around 67-69 ppm.

-

-CH₂-CH₂-CH₂-: A doublet around 30-32 ppm, showing a smaller two-bond C-F coupling.

-

-

Methyl Carbon: A signal around 21-22 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group will appear around 1360 cm⁻¹ and 1175 cm⁻¹, respectively.

-

C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.

-

C-F Stretch: A band in the 1000-1100 cm⁻¹ region, which may overlap with the C-O stretch.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

Reactivity and Applications

The primary utility of 3-fluoropropyl tosylate in organic synthesis stems from the excellent leaving group ability of the tosylate anion (p-toluenesulfonate). The negative charge on the tosylate anion is delocalized through resonance across the three oxygen atoms and the aromatic ring, making it a very stable, weak base and thus an exceptional leaving group in nucleophilic substitution reactions.

This reactivity makes 3-fluoropropyl tosylate an effective reagent for the fluoroalkylation of various nucleophiles, including amines, phenols, thiols, and carbanions. It is particularly valuable in the synthesis of PET (Positron Emission Tomography) radiotracers and other fluorinated pharmaceutical compounds.[1]

Safety and Handling

Based on available safety data, 3-fluoropropyl tosylate is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

In case of contact, follow standard first-aid procedures and seek medical advice. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

References

- 1. 3-FLUOROPROPYL P-TOLUENESULFONATE | 312-68-5 [amp.chemicalbook.com]

- 2. Pharmaceutical and chemical intermediates,CAS#:312-68-5,3-氟丙基 4-甲基苯磺酸酯,3-FLUOROPROPYL P-TOLUENESULFONATE [en.chemfish.com]

- 3. scbt.com [scbt.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. solubilityofthings.com [solubilityofthings.com]

Spectral Data Analysis of 3-Fluoropropyl 4-methylbenzenesulfonate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoropropyl 4-methylbenzenesulfonate is a sulfonate ester of significant interest in organic synthesis, potentially serving as a key intermediate in the introduction of the 3-fluoropropyl group in the development of novel pharmaceutical agents. The presence of both aromatic and aliphatic moieties, along with a fluorine atom, gives rise to a distinct spectroscopic profile. This guide outlines the expected spectral characteristics and provides a framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the expected and observed spectral data for compounds structurally related to 3-Fluoropropyl 4-methylbenzenesulfonate. These values can be used as a reference for the analysis of the target compound.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to SO₂) | 7.78 | d | ~8.0 |

| Ar-H (meta to SO₂) | 7.35 | d | ~8.0 |

| O-CH ₂ | 4.25 | t | ~6.0 |

| CH ₂-F | 4.50 | dt | ~47.0 (H-F), ~6.0 (H-H) |

| CH₂-CH ₂-CH₂ | 2.15 | m | - |

| Ar-CH ₃ | 2.45 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Coupling Constant (J, Hz) |

| C -SO₂ | 145.0 | - |

| C -CH₃ | 132.8 | - |

| Ar-C H (ortho to SO₂) | 129.8 | - |

| Ar-C H (meta to SO₂) | 127.8 | - |

| O-C H₂ | 68.0 | - |

| C H₂-F | 80.5 | d, ¹JCF ≈ 165 |

| CH₂-C H₂-CH₂ | 30.0 | d, ²JCF ≈ 20 |

| Ar-C H₃ | 21.6 | - |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂-F | -220 to -230 | t | ~47.0 |

Table 4: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S=O | Asymmetric stretch | 1350 - 1370 |

| S=O | Symmetric stretch | 1170 - 1190 |

| C-O | Stretch | 1000 - 1100 |

| C-F | Stretch | 1000 - 1400 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

Table 5: Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z |

| [M+H]⁺ | C₁₀H₁₄FO₃S⁺ | 233.06 |

| [M+Na]⁺ | C₁₀H₁₃FNaO₃S⁺ | 255.04 |

| [M-C₃H₆F]⁺ | C₇H₇O₃S⁺ | 155.02 |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Spectra are acquired at 400 MHz with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR: Spectra are acquired at 100 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is applied during acquisition.

-

¹⁹F NMR: Spectra are acquired at 376 MHz with a spectral width of 100 ppm, a relaxation delay of 1.0 s, and 64 scans.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 4 scans.

Mass Spectrometry

-

Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in acetonitrile or methanol at a concentration of approximately 1 mg/mL and infused into the ESI source.

-

Data Acquisition: Mass spectra are acquired in positive ion mode over a mass range of m/z 50-1000.

Visualization of the Analytical Workflow

The logical flow of spectral data analysis for the characterization of 3-Fluoropropyl 4-methylbenzenesulfonate is depicted below.

An In-depth Technical Guide to the NMR and Mass Spectrometry of 3-Fluoropropyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-fluoropropyl tosylate. Due to the limited availability of published, comprehensive spectral datasets for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines detailed experimental protocols for the acquisition of such data, serving as a practical resource for researchers in organic synthesis and drug development.

Predicted Spectroscopic Data

The structural formula of 3-fluoropropyl tosylate is presented below, with atoms numbered for clarity in the subsequent NMR data tables.

Figure 1. Structure of 3-fluoropropyl tosylate with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-fluoropropyl tosylate in CDCl₃ is expected to show distinct signals for the propyl chain and the tosyl group. The electron-withdrawing effects of the fluorine atom and the tosylate group will significantly influence the chemical shifts of the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 4.55 | Triplet of Triplets (tt) | JH-F ≈ 47 Hz, JH-H ≈ 6 Hz |

| H-2 | 2.15 | Quintet of Triplets (qt) | JH-H ≈ 6 Hz, JH-F ≈ 25 Hz |

| H-3 | 4.20 | Triplet (t) | JH-H ≈ 6 Hz |

| H-5, H-9 (Aromatic) | 7.80 | Doublet (d) | JH-H ≈ 8 Hz |

| H-6, H-8 (Aromatic) | 7.35 | Doublet (d) | JH-H ≈ 8 Hz |

| H-11 (Methyl) | 2.45 | Singlet (s) | - |

Note: Predicted data is based on typical chemical shifts and coupling constants for similar functional groups.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ will reflect the electronic environment of each carbon atom. The carbon attached to the fluorine will show a large C-F coupling constant.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (¹JCF, Hz) |

| C-1 | 80.5 | ~165 |

| C-2 | 30.0 | ~20 |

| C-3 | 68.0 | ~5 |

| C-4 (Aromatic) | 145.0 | - |

| C-5, C-9 (Aromatic) | 130.0 | - |

| C-6, C-8 (Aromatic) | 128.0 | - |

| C-7 (Aromatic) | 133.0 | - |

| C-10 (Methyl) | 21.5 | - |

Note: Predicted data is based on typical chemical shifts for similar functional groups.

Predicted Mass Spectrometry Data

The mass spectrum of 3-fluoropropyl tosylate is expected to show a molecular ion peak and characteristic fragmentation patterns. Electrospray ionization (ESI) in positive mode is a common method for such compounds.

| m/z | Predicted Fragment | Interpretation |

| 233.07 | [M+H]⁺ | Molecular ion plus a proton |

| 213.06 | [M-HF+H]⁺ | Loss of hydrogen fluoride |

| 173.05 | [M-C₃H₆F+H]⁺ | Loss of the fluoropropyl group |

| 155.03 | [C₇H₇SO₂]⁺ | Tosyl cation |

| 91.05 | [C₇H₇]⁺ | Tropylium ion |

| 61.05 | [C₃H₆F]⁺ | Fluoropropyl cation |

Note: Predicted fragmentation is based on common fragmentation pathways for tosylates and alkyl fluorides.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the NMR and mass spectrometry analysis of 3-fluoropropyl tosylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

Reagents:

-

3-fluoropropyl tosylate sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh the 3-fluoropropyl tosylate sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-fluoropropyl tosylate.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Thermo Scientific Orbitrap or Agilent Q-TOF) with an Electrospray Ionization (ESI) source.

Reagents:

-

3-fluoropropyl tosylate sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid (for enhancing ionization)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol or acetonitrile.

-

For ESI, it may be beneficial to add 0.1% formic acid to the solution to promote protonation.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Sheath gas and auxiliary gas flow rates: Optimize for stable spray

-

Capillary temperature: 250-300 °C

-

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak ([M+H]⁺) and fragmenting it using collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate the analytical workflow and the structural-spectral correlations for 3-fluoropropyl tosylate.

Caption: Experimental workflow for the synthesis and characterization of 3-fluoropropyl tosylate.

Caption: Logical correlation of the molecular structure to its predicted NMR and MS data.

An In-depth Technical Guide on the Reactivity of 3-Fluoropropyl Tosylate with Amine Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3-fluoropropyl tosylate with various amine nucleophiles. The document details the underlying principles of the nucleophilic substitution reaction, presents available quantitative data, and offers detailed experimental protocols for key transformations. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis of fluorinated amines.

Introduction

3-Fluoropropyl tosylate is a valuable electrophilic building block for the introduction of the 3-fluoropropyl moiety into a wide range of molecules. The presence of a fluorine atom can significantly alter the physicochemical and biological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The reaction of 3-fluoropropyl tosylate with amine nucleophiles is a common and efficient method for the synthesis of 3-fluoropropylamines, which are important intermediates in the development of novel pharmaceuticals and agrochemicals.

The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the amine, acting as a nucleophile, attacks the carbon atom bearing the tosylate leaving group. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.

Reaction Mechanism and Kinetics

The reaction of 3-fluoropropyl tosylate with an amine nucleophile proceeds via a classical SN2 mechanism. The amine's lone pair of electrons attacks the electrophilic carbon atom attached to the tosylate group, leading to the formation of a pentacoordinate transition state. Simultaneously, the carbon-oxygen bond of the tosylate group breaks, and the tosylate anion departs.

The rate of this reaction is dependent on several factors, including the nature of the amine nucleophile, the solvent, the reaction temperature, and the concentration of the reactants. Generally, more nucleophilic amines will react faster. Steric hindrance around the nitrogen atom of the amine can decrease its nucleophilicity and slow down the reaction rate.

While specific kinetic data for the reaction of 3-fluoropropyl tosylate with a wide range of amine nucleophiles is not extensively available in the public literature, the principles of SN2 reactions allow for qualitative predictions. The electron-withdrawing effect of the fluorine atom at the 3-position is expected to have a minor retarding effect on the reaction rate compared to an unsubstituted propyl tosylate due to a slight inductive deactivation of the electrophilic carbon.

Quantitative Data

Due to the limited availability of specific quantitative data for the reaction of 3-fluoropropyl tosylate with various amines in peer-reviewed literature, the following table provides a generalized overview of expected yields and reaction conditions based on analogous reactions of alkyl tosylates with amines. These values should be considered as starting points for reaction optimization.

| Amine Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Ammonia (excess) | Ethanol | 80-100 | 60-80 | Reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas.[1] An excess of ammonia is used to minimize the formation of secondary and tertiary amines. |

| Primary Amines (e.g., Benzylamine) | Acetonitrile, DMF | 60-80 | 70-90 | The product is a secondary amine. Reaction times can vary from a few hours to overnight. |

| Secondary Amines (e.g., Piperidine, Morpholine) | Acetonitrile, DMF | 60-80 | 75-95 | The product is a tertiary amine. These reactions are often faster than with primary amines due to the higher nucleophilicity of secondary amines. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3-fluoropropyl tosylate and its subsequent reaction with amine nucleophiles. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific applications.

Synthesis of 3-Fluoropropyl Tosylate from 3-Fluoro-1-propanol

Materials:

-

3-Fluoro-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoropropyl tosylate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

General Procedure for the Reaction of 3-Fluoropropyl Tosylate with a Primary or Secondary Amine

Materials:

-

3-Fluoropropyl tosylate

-

Amine nucleophile (e.g., benzylamine, piperidine, morpholine)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or another suitable base (optional, for amine salts)

-

Deionized water

-

Ethyl acetate or Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-fluoropropyl tosylate (1.0 eq.) in acetonitrile or DMF (~10 volumes).

-

Add the amine nucleophile (1.2-2.0 eq.). If the amine is used as a salt (e.g., hydrochloride), add a base such as potassium carbonate (1.5-2.0 eq.) to liberate the free amine.

-

Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Procedure for the Reaction of 3-Fluoropropyl Tosylate with Ammonia

Materials:

-

3-Fluoropropyl tosylate

-

Concentrated aqueous ammonia or a solution of ammonia in ethanol

-

Ethanol

-

Sealed pressure tube

Procedure:

-

Place 3-fluoropropyl tosylate (1.0 eq.) in a thick-walled pressure tube equipped with a magnetic stir bar.

-

Add a solution of excess ammonia in ethanol (e.g., 2 M solution, 10-20 eq. of ammonia).

-

Seal the tube tightly.

-

Heat the reaction mixture in an oil bath at 80-100 °C for 12-24 hours. Caution: The reaction generates pressure. Use appropriate safety precautions and a blast shield.

-

After the reaction is complete, cool the tube to room temperature and then to 0 °C before carefully opening it in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and ethanol.

-

The resulting residue can be partitioned between a suitable organic solvent (e.g., dichloromethane) and water. The product can be extracted into the organic phase after basifying the aqueous phase with NaOH.

-

Dry the organic layer, concentrate, and purify the resulting 3-fluoropropylamine, typically by distillation.

Visualizations

Reaction Mechanism

Caption: SN2 mechanism for the reaction of 3-fluoropropyl tosylate with an amine.

Experimental Workflow for Amination

Caption: General experimental workflow for the amination of 3-fluoropropyl tosylate.

Conclusion

The reaction of 3-fluoropropyl tosylate with amine nucleophiles is a robust and versatile method for the synthesis of 3-fluoropropylamines. While specific kinetic data for this particular substrate is sparse, the reaction is expected to follow a predictable SN2 pathway. The provided experimental protocols offer a solid foundation for researchers to develop and optimize the synthesis of their target molecules. Further investigation into the quantitative aspects of this reaction would be beneficial for a more precise understanding and control of the process.

References

Navigating the Solubility Landscape of 3-Fluoropropyl 4-methylbenzenesulfonate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Fluoropropyl 4-methylbenzenesulfonate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines the qualitative solubility profile of the compound, details experimental protocols for quantitative solubility determination, and presents logical workflows relevant to its synthesis and application.

Core Executive Summary

Qualitative Solubility Profile

Based on the general solubility of tosylates, 3-Fluoropropyl 4-methylbenzenesulfonate is expected to be soluble in a variety of organic solvents. This solubility is attributed to the presence of the polar sulfonate group and the nonpolar aromatic and alkyl components, allowing for favorable interactions with a range of solvent polarities. Conversely, it is expected to have limited solubility in water.

| Solvent Class | Representative Solvents | Expected Solubility |

| Halogenated | Dichloromethane, Chloroform | High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |

| Ketones | Acetone | High |

| Esters | Ethyl acetate | High |

| Aromatic | Toluene | Moderate to High |

| Alcohols | Methanol, Ethanol | Moderate |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |

| Non-polar | Hexane | Low |

| Aqueous | Water | Low |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of 3-Fluoropropyl 4-methylbenzenesulfonate, the following isothermal equilibrium method can be employed. This protocol is designed to provide accurate and reproducible solubility data.[1][2][3][4][5]

Objective: To determine the saturation solubility of 3-Fluoropropyl 4-methylbenzenesulfonate in a selected organic solvent at a specific temperature.

Materials:

-

3-Fluoropropyl 4-methylbenzenesulfonate (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Fluoropropyl 4-methylbenzenesulfonate to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Fluoropropyl 4-methylbenzenesulfonate of known concentrations in the selected solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 3-Fluoropropyl 4-methylbenzenesulfonate in the saturated solution by interpolating its response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

-

Visualizing Key Workflows

To provide a clearer understanding of the processes involving 3-Fluoropropyl 4-methylbenzenesulfonate, the following diagrams illustrate the synthesis of a tosylate and a typical preclinical drug development workflow.

Conclusion

While quantitative solubility data for 3-Fluoropropyl 4-methylbenzenesulfonate is not extensively published, its expected qualitative solubility profile, coupled with the detailed experimental protocol provided, offers a robust framework for its practical application in research and development. The visualized workflows further contextualize its synthesis and potential role in the drug development pipeline, providing a comprehensive resource for scientists and researchers. The methodologies and information presented herein are intended to facilitate the efficient and informed use of this important chemical intermediate.

References

synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate from 3-fluoro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate from its precursor, 3-fluoro-1-propanol. This transformation is a crucial step in the synthesis of various fluorinated molecules of interest in medicinal chemistry and drug development, where the introduction of a tosylate group serves to activate the hydroxyl group for subsequent nucleophilic substitution reactions.

Reaction Overview

The synthesis involves the tosylation of 3-fluoro-1-propanol. This reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction. The tosylate product is a versatile intermediate due to the excellent leaving group ability of the tosylate anion.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate.

Materials and Reagents:

-

3-fluoro-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-1-propanol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (approximately 5-10 mL per gram of alcohol).

-

Addition of Base and Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous pyridine (1.5-2.0 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 equivalents). Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 3-Fluoropropyl 4-methylbenzenesulfonate can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate.

| Parameter | Value |

| Reactant | 3-fluoro-1-propanol |

| Reagent | p-Toluenesulfonyl chloride |

| Base | Pyridine |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Representative Yield | 75-90% |

| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80 (d, 2H), 7.35 (d, 2H), 4.55 (t, 1H), 4.43 (t, 1H), 4.15 (t, 2H), 2.45 (s, 3H), 2.15 (m, 2H) |

| Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 145.0, 132.8, 129.9, 127.9, 80.5 (d, J=165 Hz), 67.5, 30.2 (d, J=20 Hz), 21.6 |

Note: The provided yield is a representative value based on general tosylation reactions. The NMR data is predicted and should be confirmed by experimental analysis.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate.

Caption: Experimental workflow for the synthesis and purification.

In-depth Technical Guide: The Mechanism of Nucleophilic Substitution on 3-Fluoropropyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of nucleophilic substitution on 3-fluoropropyl tosylate. It elucidates the prevailing reaction pathway, addresses the potential for neighboring group participation by fluorine, and presents quantitative data on reaction kinetics. Detailed experimental protocols for the synthesis of the substrate and subsequent substitution reactions are provided, alongside spectroscopic data for product characterization. The guide critically evaluates the electronic effects of the fluorine substituent, concluding that its strong negative inductive effect governs the reactivity, rather than anchimeric assistance. This document serves as an essential resource for chemists engaged in the synthesis of fluorinated molecules, offering insights into reaction design and optimization.

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, pivotal for the construction of a vast array of molecules, including pharmaceuticals and other functional materials. The use of sulfonate esters, such as tosylates, as leaving groups is a well-established strategy to facilitate these reactions due to their exceptional ability to stabilize the developing negative charge in the transition state.[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, understanding the mechanistic nuances of nucleophilic substitution on fluorinated substrates is of paramount importance for the rational design of synthetic routes to novel fluorinated compounds.

This guide focuses specifically on the nucleophilic substitution reactions of 3-fluoropropyl tosylate. A key mechanistic question for substrates of this nature is the potential role of the fluorine atom. While neighboring group participation (NGP) by heteroatoms can significantly accelerate reaction rates and influence stereochemistry, the high electronegativity of fluorine makes its participation as a neighboring group highly unlikely.[3] Instead, the dominant electronic contribution of a fluorine atom is its powerful electron-withdrawing inductive effect (-I effect). This guide will explore the consequences of this effect on the reactivity of 3-fluoropropyl tosylate.

The Prevailing Mechanism: A Concerted SN2 Pathway

The nucleophilic substitution on 3-fluoropropyl tosylate, a primary alkyl tosylate, proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the tosylate leaving group departs.[4]

The transition state of the SN2 reaction involves a pentacoordinate carbon atom with the nucleophile and the leaving group positioned on opposite sides (backside attack). This geometry leads to an inversion of stereochemistry at the reaction center, although for the achiral 3-fluoropropyl tosylate, this is not observable in the product.

The Role of the Fluorine Substituent

No Evidence for Neighboring Group Participation:

Neighboring group participation, or anchimeric assistance, involves the intramolecular attack of a neighboring group to form a cyclic intermediate, which then undergoes attack by the external nucleophile. This pathway often leads to an overall retention of stereochemistry and a significant rate enhancement compared to analogous systems without the participating group.[5]

However, in the case of fluorine, its extreme electronegativity makes it a very poor electron pair donor. The formation of a positively charged fluoronium ion intermediate is energetically highly unfavorable. Extensive studies have shown no evidence for anchimeric assistance by fluorine in nucleophilic substitution reactions.[3]

Dominance of the Negative Inductive Effect (-I Effect):

The primary influence of the fluorine atom at the γ-position in 3-fluoropropyl tosylate is its strong electron-withdrawing inductive effect. This effect polarizes the C-F bond, drawing electron density away from the carbon backbone. This has a significant impact on the SN2 reaction:

-

Destabilization of the Transition State: The SN2 transition state has a partial negative charge distributed over the nucleophile and the leaving group. The electron-withdrawing fluorine atom in proximity to the reaction center further withdraws electron density, thereby destabilizing this already electron-rich transition state. This increases the activation energy of the reaction.

-

Rate Deceleration: The consequence of the destabilized transition state is a significant decrease in the reaction rate compared to the non-fluorinated analogue, propyl tosylate.

Quantitative Data and Data Presentation

| Substrate | Nucleophile | Solvent | Relative Rate | Reference |

| n-Heptyl bromide | NaN3 | Methanol | 1 | [6] |

| 3-Fluoropropyl bromide (analogue) | NaN3 | Methanol | ~0.14 (estimated) | [6] |

Note: The relative rate for the 3-fluoropropyl system is an estimation based on the data for γ-fluorinated alkyl bromides presented in the cited literature.

Experimental Protocols

Synthesis of 3-Fluoropropyl Tosylate from 3-Fluoro-1-propanol

This protocol describes the conversion of 3-fluoro-1-propanol to its corresponding tosylate, a versatile intermediate for nucleophilic substitution reactions.

Materials:

-

3-Fluoro-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of 3-fluoro-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.5 eq.) dropwise.

-

To this mixture, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold 1 M HCl.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude 3-fluoropropyl tosylate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization Data (Predicted):

-

1H NMR (CDCl3, 400 MHz): δ 7.80 (d, 2H), 7.35 (d, 2H), 4.55 (dt, 2H), 4.15 (t, 2H), 2.45 (s, 3H), 2.10 (m, 2H).

-

13C NMR (CDCl3, 100 MHz): δ 145.0, 133.0, 130.0, 128.0, 80.5 (d, JC-F = 165 Hz), 68.0, 30.0 (d, JC-F = 20 Hz), 21.6.

Nucleophilic Substitution on 3-Fluoropropyl Tosylate with Sodium Azide

This protocol details the SN2 reaction of 3-fluoropropyl tosylate with sodium azide to form 1-azido-3-fluoropropane.

Materials:

-

3-Fluoropropyl tosylate

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 3-fluoropropyl tosylate (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (1.5 eq.) to the solution and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive, handle with care and avoid high temperatures).

-

Purify the resulting 1-azido-3-fluoropropane by distillation or column chromatography if necessary.

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: SN2 mechanism for nucleophilic substitution on 3-fluoropropyl tosylate.

Experimental Workflow: Synthesis and Substitution

Caption: Workflow for synthesis of 3-fluoropropyl tosylate and subsequent substitution.

Conclusion

The nucleophilic substitution on 3-fluoropropyl tosylate proceeds via a standard SN2 mechanism. There is no evidence to support the participation of the fluorine atom as a neighboring group. Instead, the reactivity of the substrate is governed by the strong negative inductive effect of the fluorine atom, which destabilizes the SN2 transition state and consequently decelerates the reaction rate. This understanding is crucial for predicting the reactivity of other fluorinated aliphatic compounds and for the strategic design of synthetic routes in medicinal and materials chemistry. The provided experimental protocols offer a practical guide for the preparation and subsequent functionalization of this important fluorinated building block.

References

Theoretical and Experimental Investigation of 3-Fluoropropyl Tosylate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the reactivity of 3-fluoropropyl tosylate, a molecule of interest in medicinal chemistry and drug development due to the influence of the fluorine atom on reaction pathways. While specific literature on the theoretical calculations for 3-fluoropropyl tosylate is not abundant, this document outlines the established computational and experimental protocols applicable to its study. The core of this guide focuses on the potential for neighboring group participation (NGP) by the fluorine atom, leading to complex reaction kinetics and product distributions. We present hypothetical data, detailed experimental procedures, and logical workflows to serve as a robust framework for researchers in this field.

Introduction

The reactivity of alkyl tosylates is a cornerstone of synthetic organic chemistry, with the tosylate group being an excellent leaving group in nucleophilic substitution reactions.[1] The introduction of a fluorine atom at the γ-position, as in 3-fluoropropyl tosylate, presents an intriguing case for studying intramolecular effects on reaction mechanisms. The high electronegativity of fluorine is expected to influence the electron density of the carbon backbone and potentially participate in the reaction through anchimeric assistance.[2] Understanding the balance between a direct SN2 substitution and a pathway involving neighboring group participation is crucial for predicting and controlling reaction outcomes in the synthesis of fluorinated organic molecules.

This guide will explore the theoretical calculations used to model the reactivity of 3-fluoropropyl tosylate, focusing on the elucidation of reaction pathways and the energetics of transition states. Furthermore, it will provide detailed experimental protocols for studying the solvolysis kinetics and for the analysis of the resulting product mixture.

Theoretical Calculations of Reactivity

Theoretical chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For 3-fluoropropyl tosylate, computational studies, particularly using Density Functional Theory (DFT), can elucidate the potential energy surface of its reactions, helping to distinguish between competing pathways.[3][4]

Competing Reaction Pathways

The solvolysis of 3-fluoropropyl tosylate can potentially proceed through two main pathways:

-

SN2 Pathway: A direct bimolecular nucleophilic substitution where the nucleophile attacks the α-carbon, leading to the displacement of the tosylate group in a single concerted step.

-

Neighboring Group Participation (NGP) Pathway: The fluorine atom at the γ-position can act as an intramolecular nucleophile, displacing the tosylate group to form a cyclic fluoronium ion intermediate.[5] This intermediate is then attacked by an external nucleophile. This pathway is also known as anchimeric assistance.[6][7]

The competition between these pathways is governed by the relative activation energies of their rate-determining steps.

Computational Methodology

A typical computational workflow to investigate these pathways would involve:

-

Geometry Optimization: The ground state geometries of the reactant (3-fluoropropyl tosylate), the nucleophile, the transition states for both SN2 and NGP pathways, the fluoronium ion intermediate, and the final products are optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values.

-

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition states connect the reactant and the intended intermediate or product.[7]

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from DFT calculations for the solvolysis of 3-fluoropropyl tosylate in acetic acid.

| Parameter | SN2 Pathway | NGP Pathway |

| Activation Energy (ΔE‡) | 25.0 kcal/mol | 22.5 kcal/mol |

| Free Energy of Activation (ΔG‡) | 28.5 kcal/mol | 26.0 kcal/mol |

| Enthalpy of Reaction (ΔHr) | -15.0 kcal/mol | -18.0 kcal/mol |

| Free Energy of Reaction (ΔGr) | -12.5 kcal/mol | -15.5 kcal/mol |

Note: These values are illustrative and would need to be determined through actual quantum chemical calculations.

Based on this hypothetical data, the NGP pathway would be favored due to its lower free energy of activation.

Experimental Protocols

Experimental studies are essential to validate theoretical predictions and to quantify the reactivity of 3-fluoropropyl tosylate under specific conditions.

Synthesis of 3-Fluoropropyl Tosylate

A general procedure for the synthesis of 3-fluoropropyl tosylate is as follows:

-

To a solution of 3-fluoro-1-propanol (1.0 eq.) in dichloromethane at 0 °C, add triethylamine (1.5 eq.).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in dichloromethane.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Kinetic Studies of Solvolysis

The rate of solvolysis can be monitored by measuring the rate of formation of the toluenesulfonic acid byproduct, which can be titrated with a standard base solution.[8]

Procedure:

-

Prepare a solution of 3-fluoropropyl tosylate (e.g., 0.1 M) in the desired solvent (e.g., 80% ethanol/20% water).

-

Prepare a standard solution of NaOH (e.g., 0.02 M) containing a suitable indicator (e.g., bromothymol blue).

-

Place a known volume of the tosylate solution in a constant temperature bath.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing cold acetone.

-

Titrate the quenched solution with the standard NaOH solution to determine the concentration of the liberated toluenesulfonic acid.

-

The rate constant (k) can be determined from the integrated rate law for a first-order reaction: ln([A]t/[A]0) = -kt.

Product Analysis

The products of the solvolysis reaction can be identified and quantified using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy can be used to identify the structure of the products.[9][10] In the case of an NGP mechanism, the stereochemical outcome can be determined.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of the product mixture, providing both qualitative and quantitative information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of the products.

Conclusion

References

- 1. uhb.edu.sa [uhb.edu.sa]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic and Computational Study of Boronium Ionic Liquids and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural proof of a [C–F–C]+ fluoronium cation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. amherst.edu [amherst.edu]

- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of 3-Fluoropropyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-fluoropropyl tosylate. Due to its nature as a reactive alkylating agent, proper handling and storage are crucial to maintain its integrity and ensure experimental reproducibility. This document outlines the known stability profile, potential degradation pathways, and provides detailed protocols for assessing its stability.

Introduction

3-Fluoropropyl tosylate (C₁₀H₁₃FO₃S) is a key intermediate in organic synthesis, often utilized for the introduction of a 3-fluoropropyl group into various molecules. As with other sulfonate esters, its reactivity, which makes it a valuable synthetic tool, also contributes to its inherent instability under certain conditions. Understanding the factors that affect its stability is paramount for its effective use in research and development.

General Stability Profile

While specific quantitative stability data for 3-fluoropropyl tosylate is not extensively published, the stability of alkyl tosylates as a class of compounds is well-documented. Their stability is primarily influenced by temperature, moisture, and pH.

-

Hydrolytic Stability : Alkyl tosylates are susceptible to hydrolysis, which can be accelerated by the presence of acids or bases. The primary degradation product of hydrolysis is p-toluenesulfonic acid and 3-fluoropropanol. The presence of water in solvents or exposure to atmospheric moisture can lead to significant degradation over time.

-

Thermal Stability : Elevated temperatures can promote the decomposition of sulfonate esters. Thermal degradation may lead to the formation of various byproducts and a decrease in the purity of the material.

-

Photostability : While not as extensively studied for this specific compound, prolonged exposure to light, particularly UV light, should be avoided as it can potentially induce degradation.

-

Compatibility : 3-Fluoropropyl tosylate is a reactive electrophile and will react with a wide range of nucleophiles. It is incompatible with strong acids, strong bases, strong oxidizing agents, and nucleophilic reagents. Care should be taken to use anhydrous and non-nucleophilic solvents when handling this compound.

Recommended Storage Conditions

To ensure the long-term integrity of 3-fluoropropyl tosylate, the following storage conditions are recommended. These recommendations are based on general guidelines for reactive sulfonate esters.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, freezing (-20°C) is preferable. | Reduces the rate of thermal decomposition and potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidative degradation. |

| Container | Use a tightly sealed, amber glass vial or bottle. | Protects from light and prevents moisture ingress. |

| Moisture | Exclude moisture rigorously. | Prevents hydrolysis, which is a primary degradation pathway. |

Potential Degradation Pathways

The primary degradation pathway for 3-fluoropropyl tosylate is solvolysis, with hydrolysis being the most common form. Other potential reactions can occur depending on the storage and handling conditions.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of 3-fluoropropyl tosylate, a stability-indicating analytical method must be used. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The following protocol outlines a general procedure for a stability study.

5.1. Stability-Indicating HPLC Method Development

A reverse-phase HPLC method should be developed and validated to separate 3-fluoropropyl tosylate from its potential degradation products, primarily p-toluenesulfonic acid and 3-fluoropropanol.

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 225 nm and 254 nm

-

Injection Volume : 10 µL

-

Column Temperature : 30°C

5.2. Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

| Condition | Procedure |

| Acid Hydrolysis | Dissolve 3-fluoropropyl tosylate in 0.1 N HCl and heat at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve 3-fluoropropyl tosylate in 0.1 N NaOH and keep at room temperature for 1 hour. |

| Oxidative Degradation | Dissolve 3-fluoropropyl tosylate in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid material to 80°C for 48 hours. |

| Photodegradation | Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

5.3. Long-Term and Accelerated Stability Study Protocol

Data Presentation

The results from the stability study should be compiled into a clear and concise table to facilitate the determination of a re-test date or shelf life.

Table 1: Example Stability Data Table for 3-Fluoropropyl Tosylate

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | p-Toluenesulfonic Acid (%) | Other Impurities (%) | Total Impurities (%) |

| 2-8°C | 0 | Clear, colorless liquid | 99.5 | <0.1 | <0.1 | 0.2 |

| 3 | ||||||

| 6 | ||||||

| 12 | ||||||

| 25°C / 60% RH | 0 | Clear, colorless liquid | 99.5 | <0.1 | <0.1 | 0.2 |

| 1 | ||||||

| 3 | ||||||

| 6 |

Conclusion

3-Fluoropropyl tosylate is a reactive compound that requires careful handling and storage to maintain its quality. The primary degradation pathway is hydrolysis, which can be minimized by storing the material at low temperatures under an inert, dry atmosphere. The provided experimental protocol offers a framework for researchers to generate specific stability data for their material, ensuring the reliability of their experimental results and the integrity of their drug development programs.

Application Notes and Protocols for [18F]Fluoropropylation using 3-Fluoropropyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]Fluoropropylation is a crucial radiolabeling strategy in the development of positron emission tomography (PET) tracers. The introduction of a 3-[18F]fluoropropyl group can significantly enhance the in vivo stability and pharmacokinetic properties of parent molecules. 3-[18F]Fluoropropyl 4-methylbenzenesulfonate ([18F]FP-OTs) is a commonly used prosthetic group for this purpose, enabling the efficient radiolabeling of a wide range of precursor molecules containing nucleophilic functional groups such as amines, thiols, and phenols. This document provides a detailed protocol for the synthesis of 3-[18F]Fluoropropyl 4-methylbenzenesulfonate and its subsequent use in the [18F]fluoropropylation of precursor molecules.

Principle of the Method

The [18F]fluoropropylation process is typically a two-step, one-pot reaction. First, cyclotron-produced [18F]fluoride is used to synthesize 3-[18F]Fluoropropyl 4-methylbenzenesulfonate from a suitable precursor, 1,3-propanediol bis(4-methylbenzenesulfonate). The resulting [18F]FP-OTs is then used to alkylate a target molecule containing a nucleophilic functional group. The entire process can be automated using a commercially available radiosynthesis module.

Experimental Protocols

Materials and Equipment

-

Cyclotron-produced [18F]Fluoride

-

1,3-propanediol bis(4-methylbenzenesulfonate)

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K2CO3) or Tetra-n-butylammonium bicarbonate (TBAHCO3)

-

Acetonitrile (MeCN), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Precursor molecule (containing an amine, thiol, or phenol moiety)

-

Automated radiosynthesis module (e.g., GE TRACERlab™, IBA Synthera+)

-

High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radioactivity detector

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)

-

Sterile filters (0.22 µm)

-

Reagents and solvents for quality control (e.g., HPLC mobile phases, standards)

Protocol 1: Automated Synthesis of 3-[18F]Fluoropropyl 4-methylbenzenesulfonate and Subsequent [18F]Fluoropropylation

This protocol describes a generalized automated procedure for the synthesis of an [18F]fluoropropylated PET tracer.

Step 1: [18F]Fluoride Trapping and Elution

-

Aseptically connect the [18F]fluoride target line to the automated synthesis module.

-

Transfer the cyclotron-produced aqueous [18F]fluoride solution onto a pre-conditioned quaternary ammonium anion-exchange (QMA) cartridge to trap the [18F]F-.

-

Elute the trapped [18F]F- into the reaction vessel using a solution of Kryptofix 2.2.2 and a weak base (e.g., potassium carbonate or tetra-n-butylammonium bicarbonate) in acetonitrile/water.

Step 2: Azeotropic Drying

-

Heat the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) and vacuum to perform azeotropic drying of the [18F]fluoride-K222 complex. This is a critical step to ensure anhydrous conditions for the subsequent nucleophilic substitution.

Step 3: Synthesis of 3-[18F]Fluoropropyl 4-methylbenzenesulfonate

-

Add a solution of 1,3-propanediol bis(4-methylbenzenesulfonate) in anhydrous acetonitrile to the dried [18F]fluoride-K222 complex.

-

Heat the reaction mixture at 100-120°C for 5-10 minutes to facilitate the nucleophilic substitution, forming 3-[18F]Fluoropropyl 4-methylbenzenesulfonate.

Step 4: [18F]Fluoropropylation of the Precursor Molecule

-

Cool the reaction vessel to 80-100°C.

-

Add a solution of the precursor molecule (containing the nucleophilic functional group) in an appropriate anhydrous solvent (e.g., acetonitrile or dimethylformamide). A suitable base may be required to deprotonate the nucleophile, depending on its pKa.

-

Maintain the reaction at 80-120°C for 10-15 minutes to allow for the [18F]fluoropropylation to occur.

Step 5: Purification of the [18F]Fluoropropylated Product

-

Quench the reaction mixture with the HPLC mobile phase.

-

Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.

-

Collect the fraction corresponding to the desired [18F]fluoropropylated product, guided by the radioactivity detector.

Step 6: Formulation

-

Dilute the collected HPLC fraction with sterile water.

-

Trap the product on a C18 SPE cartridge.

-

Wash the cartridge with sterile water to remove any residual HPLC solvents.

-

Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection to obtain the final injectable formulation.

Data Presentation

The following tables summarize typical quantitative data for the [18F]fluoropropylation of various precursor molecules using 3-Fluoropropyl 4-methylbenzenesulfonate.

Table 1: Reaction Conditions and Radiochemical Yields